molecular formula C15H20F2N2O3S B2726767 3-(2,6-Difluorophenyl)-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea CAS No. 2309751-52-6

3-(2,6-Difluorophenyl)-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea

Cat. No.: B2726767
CAS No.: 2309751-52-6
M. Wt: 346.39
InChI Key: JQXPSRMKOYKITQ-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of fluorine atoms and a thiopyran ring in its structure suggests potential biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea typically involves the following steps:

    Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine under mild conditions.

    Introduction of the Fluorophenyl Group: The 2,6-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Thiopyran Ring: The thiopyran ring can be synthesized separately and then attached to the urea core through a series of coupling reactions.

    Hydroxyethoxy Group Addition: The hydroxyethoxy group can be introduced via an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The presence of fluorine atoms can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-difluorophenyl)-3-(methyl)urea: Lacks the thiopyran and hydroxyethoxy groups.

    1-(2,6-difluorophenyl)-3-((4-(methoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea: Has a methoxy group instead of a hydroxyethoxy group.

Uniqueness

3-(2,6-Difluorophenyl)-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea is unique due to the combination of fluorine atoms, a thiopyran ring, and a hydroxyethoxy group. This combination can confer unique biological activity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3S/c16-11-2-1-3-12(17)13(11)19-14(21)18-10-15(22-7-6-20)4-8-23-9-5-15/h1-3,20H,4-10H2,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXPSRMKOYKITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)NC2=C(C=CC=C2F)F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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